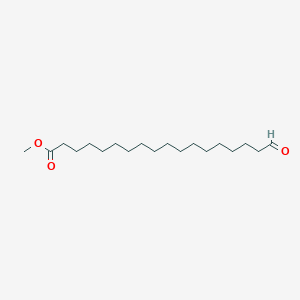
Methyl 18-oxooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl stearate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the terminal methyl group to a keto group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of methyl stearate. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out at elevated temperatures and pressures to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 18-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxyl group, forming octadecanedioic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in the formation of methyl 18-hydroxyoctadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine react with the keto group to form hydrazones or oximes
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrazine, hydroxylamine, or other nucleophiles under mild conditions
Major Products
Oxidation: Octadecanedioic acid.
Reduction: Methyl 18-hydroxyoctadecanoate.
Substitution: Hydrazones, oximes, and other derivatives
Aplicaciones Científicas De Investigación
Methyl 18-oxooctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids and their derivatives.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 18-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid oxidases, leading to the formation of metabolites that participate in cellular processes. The keto group allows it to form hydrogen bonds and interact with proteins and other biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxooctadecanoate: Similar structure but with the keto group at the 2nd carbon position.
Methyl 5-oxooctadecanoate: Keto group at the 5th carbon position.
Methyl 12-oxooctadecanoate: Keto group at the 12th carbon position .
Uniqueness
Methyl 18-oxooctadecanoate is unique due to the position of the keto group at the terminal end of the carbon chain. This positioning influences its reactivity and interactions with other molecules, making it distinct from other oxooctadecanoates.
Propiedades
Fórmula molecular |
C19H36O3 |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 18-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
Clave InChI |
LHAJLOOCIUSIMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



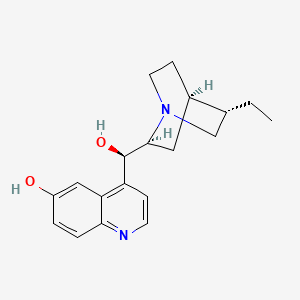
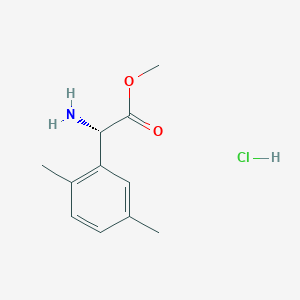
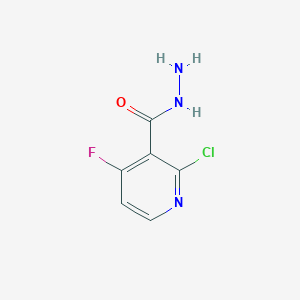


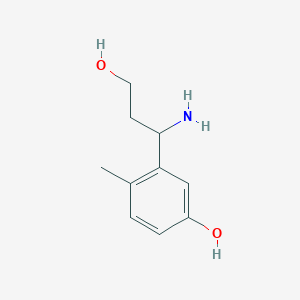
![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

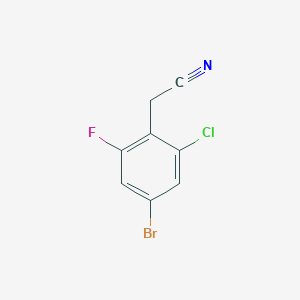
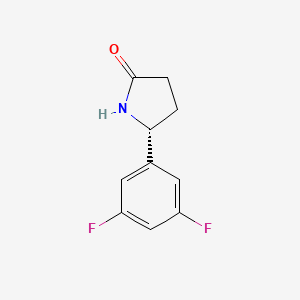
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)

